Methyl 2-methyl-1,3-dioxole-4-carboxylate
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Overview
Description
Methyl 2-methyl-1,3-dioxole-4-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as MMDX and has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mechanism Of Action
The exact mechanism of action of Methyl 2-methyl-1,3-dioxole-4-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. For example, it has been shown to inhibit the growth of fungal cells by inhibiting the activity of enzymes involved in cell wall synthesis.
Biochemical And Physiological Effects
Methyl 2-methyl-1,3-dioxole-4-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal cells, and reduce inflammation and pain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Methyl 2-methyl-1,3-dioxole-4-carboxylate in lab experiments is its broad spectrum of biological activities. It can be used to study the mechanisms of action of various enzymes and to develop new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on Methyl 2-methyl-1,3-dioxole-4-carboxylate. One possible direction is to investigate its potential use in the treatment of cancer. Another direction is to explore its use as an antimicrobial agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of Methyl 2-methyl-1,3-dioxole-4-carboxylate involves the reaction of methyl 4-chloro-3-oxobutanoate with 1,2-ethanedithiol in the presence of sodium methoxide. The reaction proceeds via a thioester intermediate, which undergoes cyclization to give the desired product.
Scientific Research Applications
Methyl 2-methyl-1,3-dioxole-4-carboxylate has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit antifungal, antibacterial, and antitumor activities. The compound has also been shown to possess anti-inflammatory and analgesic properties.
properties
CAS RN |
101544-32-5 |
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Product Name |
Methyl 2-methyl-1,3-dioxole-4-carboxylate |
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
methyl 2-methyl-1,3-dioxole-4-carboxylate |
InChI |
InChI=1S/C6H8O4/c1-4-9-3-5(10-4)6(7)8-2/h3-4H,1-2H3 |
InChI Key |
HQYIDLSSTHGMIN-UHFFFAOYSA-N |
SMILES |
CC1OC=C(O1)C(=O)OC |
Canonical SMILES |
CC1OC=C(O1)C(=O)OC |
synonyms |
1,3-Dioxole-4-carboxylicacid,2-methyl-,methylester(9CI) |
Origin of Product |
United States |
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